molecular formula C21H20ClNO4 B11393620 N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11393620
M. Wt: 385.8 g/mol
InChI Key: ZMVMOEGNZKHQPJ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorobenzyl group, a hydroxy group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzylamine and 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved by reacting 3-chlorobenzylamine with 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
  • N-(3-chlorobenzyl)-3-(7-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Uniqueness

N-(3-chlorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of the 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-12-16-6-8-18(24)13(2)20(16)27-21(26)17(12)7-9-19(25)23-11-14-4-3-5-15(22)10-14/h3-6,8,10,24H,7,9,11H2,1-2H3,(H,23,25)

InChI Key

ZMVMOEGNZKHQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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